3,3-Bis(4-chlorophenyl)prop-2-en-1-ol 3,3-Bis(4-chlorophenyl)prop-2-en-1-ol
Brand Name: Vulcanchem
CAS No.: 96089-74-6
VCID: VC18747164
InChI: InChI=1S/C15H12Cl2O/c16-13-5-1-11(2-6-13)15(9-10-18)12-3-7-14(17)8-4-12/h1-9,18H,10H2
SMILES:
Molecular Formula: C15H12Cl2O
Molecular Weight: 279.2 g/mol

3,3-Bis(4-chlorophenyl)prop-2-en-1-ol

CAS No.: 96089-74-6

Cat. No.: VC18747164

Molecular Formula: C15H12Cl2O

Molecular Weight: 279.2 g/mol

* For research use only. Not for human or veterinary use.

3,3-Bis(4-chlorophenyl)prop-2-en-1-ol - 96089-74-6

Specification

CAS No. 96089-74-6
Molecular Formula C15H12Cl2O
Molecular Weight 279.2 g/mol
IUPAC Name 3,3-bis(4-chlorophenyl)prop-2-en-1-ol
Standard InChI InChI=1S/C15H12Cl2O/c16-13-5-1-11(2-6-13)15(9-10-18)12-3-7-14(17)8-4-12/h1-9,18H,10H2
Standard InChI Key ICTWZVQVCIEYCJ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C(=CCO)C2=CC=C(C=C2)Cl)Cl

Introduction

Structural and Electronic Properties

Molecular Architecture

The compound features a prop-2-en-1-ol core with two 4-chlorophenyl groups at the third carbon position. The conjugated double bond between C2 and C3 enhances its electrophilicity, while the chlorine atoms increase lipophilicity and influence electronic distribution. The hydroxyl group at C1 introduces hydrogen-bonding capabilities, critical for interactions in synthetic or biological environments .

Stereoelectronic Effects

Density functional theory (DFT) calculations on similar systems reveal that the para-chlorophenyl groups induce significant electron-withdrawing effects, stabilizing transition states in cycloaddition reactions. For example, RB3LYP/6-31G* simulations of intramolecular Diels-Alder (IMDA) reactions show that electron-withdrawing substituents lower activation energies by 8–12 kcal/mol compared to electron-donating groups .

Synthetic Methodologies

Key Reaction Pathways

The synthesis of 3,3-diarylpropenol derivatives often involves condensation reactions between electron-deficient alkenes and arylpropenamines. A representative protocol from recent studies includes:

Table 1: Reaction Conditions and Yields for Analogous Compounds

EntrySubstrateReagentsSolventTemp (°C)Yield (%)
13,3-DiarylpropenamineEDCI/HOBt/Et3_3NTHF2582
23-(4-NO2_2-Ph)propenamineEDCI/HOBt/Et3_3NCH2_2ClCH2_2Cl8075
33-(4-CF3_3-Ph)propenamineEDCI/HOBt/Et3_3NTHF6055

EDCI = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; HOBt = Hydroxybenzotriazole .

Solvent and Temperature Dependence

Polar aprotic solvents like tetrahydrofuran (THF) favor nucleophilic acyl substitution, while dichloroethane enhances cycloaddition kinetics. Elevated temperatures (60–80°C) are required for substrates with strong electron-withdrawing groups (e.g., NO2_2, CF3_3) to overcome steric and electronic barriers .

Reaction Mechanisms and Computational Insights

Intramolecular Cycloadditions

The compound’s conjugated system participates in [4+2] and [2+2] cycloadditions. For instance, IMDA reactions of ethenetricarboxylate analogs proceed via exo transition states due to lower activation energies (ΔG‡ = 21.41 kcal/mol) compared to endo pathways (ΔG‡ = 31.17 kcal/mol) . Protonation of intermediates further reduces energy barriers, enabling stereoselective formation of pyrrolidine or tetrahydroisoindoline derivatives.

Figure 1: Transition State Energies for IMDA Pathways

Exo TS: ΔG=21.41 kcal/molvs.Endo TS: ΔG=31.17 kcal/mol\text{Exo TS: } \Delta G^\ddagger = 21.41 \text{ kcal/mol} \quad \text{vs.} \quad \text{Endo TS: } \Delta G^\ddagger = 31.17 \text{ kcal/mol}

Acid-Catalyzed Pathways

Proton transfer mechanisms facilitate sequential bond formation in cycloadditions. For example, H+^+-catalyzed IMDA reactions exhibit a two-step mechanism:

  • Initial protonation of the carbonyl oxygen (ΔG‡ = 1.51 kcal/mol).

  • Rate-limiting second bond formation (ΔG‡ = 10.10 kcal/mol) .

Challenges and Future Directions

Stereochemical Control

Current synthetic routes yield racemic mixtures for certain derivatives. Asymmetric catalysis using chiral auxiliaries or organocatalysts could enhance enantioselectivity, as demonstrated in related systems .

Scalability and Green Chemistry

Optimizing solvent systems (e.g., switchable solvents) and reducing reliance on carbodiimide reagents (e.g., EDCI) are critical for sustainable large-scale production. Recent advances in mechanochemical synthesis offer promising alternatives to traditional solution-phase methods .

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